molecular formula C17H14O3 B12520100 Methyl 3-phenyl-1H-2-benzopyran-4-carboxylate CAS No. 677347-28-3

Methyl 3-phenyl-1H-2-benzopyran-4-carboxylate

Cat. No.: B12520100
CAS No.: 677347-28-3
M. Wt: 266.29 g/mol
InChI Key: KMTXTVNRLFTWEB-UHFFFAOYSA-N
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Description

Methyl 3-phenyl-1H-2-benzopyran-4-carboxylate is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This compound is characterized by a benzopyran ring system with a phenyl group and a carboxylate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-phenyl-1H-2-benzopyran-4-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 3-phenyl-2H-chromen-4-one with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to yield the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyl-1H-2-benzopyran-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

Methyl 3-phenyl-1H-2-benzopyran-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-phenyl-1H-2-benzopyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Similar in structure but differ in biological activities.

    Chromones: Share the benzopyran ring system but have different substituents.

    Flavonoids: Natural compounds with a similar core structure but varying functional groups.

Uniqueness

Methyl 3-phenyl-1H-2-benzopyran-4-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

677347-28-3

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

methyl 3-phenyl-1H-isochromene-4-carboxylate

InChI

InChI=1S/C17H14O3/c1-19-17(18)15-14-10-6-5-9-13(14)11-20-16(15)12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

KMTXTVNRLFTWEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OCC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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